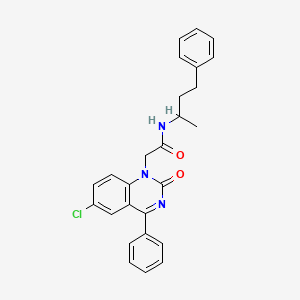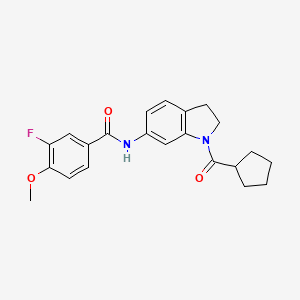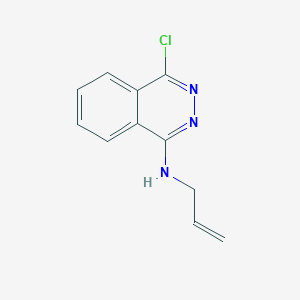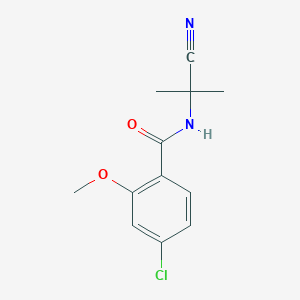
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation can lead to various physiological effects. A-769662 has gained attention in the scientific community due to its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders.
Mecanismo De Acción
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide activates AMPK by binding to the γ-subunit of the enzyme. This leads to conformational changes in the α- and β-subunits, resulting in increased AMPK activity. AMPK activation leads to various downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to activate other signaling pathways, including the mTOR and AKT pathways.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In skeletal muscle cells, this compound increases glucose uptake and insulin sensitivity by activating AMPK. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the mTOR pathway. In neurodegenerative disorders, this compound improves mitochondrial function and reduces oxidative stress by activating AMPK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide in lab experiments is its specificity for AMPK activation. This allows researchers to study the downstream effects of AMPK activation without interference from other signaling pathways. However, one limitation of using this compound is its potential toxicity at high concentrations. Researchers must carefully titrate the concentration of this compound to avoid cytotoxic effects.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective AMPK activators. Another area of interest is the use of this compound in combination with other drugs for the treatment of metabolic diseases and cancer. Additionally, the potential therapeutic applications of this compound in neurodegenerative disorders warrant further investigation.
Métodos De Síntesis
The synthesis of 4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide involves several steps. The starting material is 2-methoxybenzoyl chloride, which is reacted with 4-chloroaniline to form 4-chloro-N-(2-methoxybenzoyl)aniline. This intermediate is then reacted with isobutyronitrile to form this compound, which is this compound.
Aplicaciones Científicas De Investigación
4-chloro-N-(1-cyano-1-methylethyl)-2-methoxybenzamide has been extensively studied in various scientific fields, including metabolism, cancer, and neurodegenerative disorders. In metabolism, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, leading to potential therapeutic applications for type 2 diabetes. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has been shown to improve mitochondrial function and reduce oxidative stress, suggesting potential therapeutic applications for Parkinson's and Alzheimer's diseases.
Propiedades
IUPAC Name |
4-chloro-N-(2-cyanopropan-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,7-14)15-11(16)9-5-4-8(13)6-10(9)17-3/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPMPXZRONEUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=C(C=C(C=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961998.png)

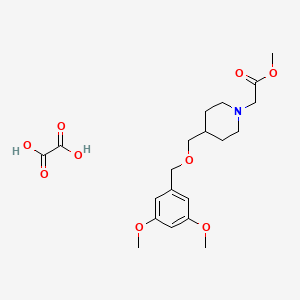
![N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B2962003.png)
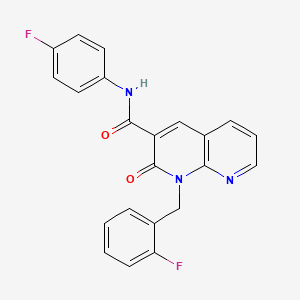
![N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2962008.png)
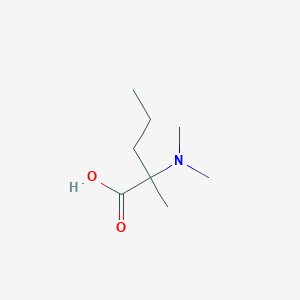
![2-[1-(2-anilino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2962013.png)
![2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide](/img/structure/B2962014.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2962015.png)
